S-(2-Boronoethyl)-L-cysteine S-(2-Boronoethyl)-L-cysteine S-(2-boronoethyl)-L-cysteine is l-cysteine substituted at sulfur by a 2-boronoethyl group. It is an organoboron compound, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 63107-40-4
VCID: VC0005269
InChI: InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1
SMILES: B(CCSCC(C(=O)O)N)(O)O
Molecular Formula: C5H12BNO4S
Molecular Weight: 193.03 g/mol

S-(2-Boronoethyl)-L-cysteine

CAS No.: 63107-40-4

Inhibitors

VCID: VC0005269

Molecular Formula: C5H12BNO4S

Molecular Weight: 193.03 g/mol

S-(2-Boronoethyl)-L-cysteine - 63107-40-4

CAS No. 63107-40-4
Product Name S-(2-Boronoethyl)-L-cysteine
Molecular Formula C5H12BNO4S
Molecular Weight 193.03 g/mol
IUPAC Name (2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1
Standard InChIKey OTJHLDXXJHAZTN-BYPYZUCNSA-N
Isomeric SMILES B(CCSC[C@@H](C(=O)O)N)(O)O
SMILES B(CCSCC(C(=O)O)N)(O)O
Canonical SMILES B(CCSCC(C(=O)O)N)(O)O
Appearance Assay:≥98%A crystalline solid
Description S-(2-boronoethyl)-L-cysteine is l-cysteine substituted at sulfur by a 2-boronoethyl group. It is an organoboron compound, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid.
Synonyms (2-boronoethyl)-cysteine
S-(2-boronoethyl)-L-cysteine
PubChem Compound 9877608
Last Modified Nov 11 2021
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